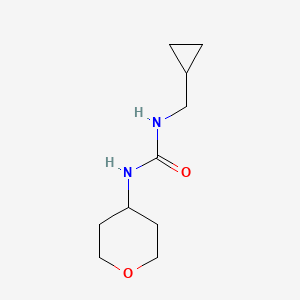![molecular formula C19H17N5O2 B2392146 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358275-20-3](/img/structure/B2392146.png)
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is a derivative of triazoloquinoxaline . It’s a part of a series of new triazoloquinoxaline-based derivatives designed and synthesized as VEGFR-2 inhibitors . These compounds have been evaluated for their in vitro cytotoxic activities against two human cancer cell lines (MCF-7 and HepG2) .
Synthesis Analysis
The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign was performed at both the endocyclic amide nitrogen and the ester functionality .Molecular Structure Analysis
The molecular formula of the compound is C19H16ClN5O2 . It has an average mass of 381.816 Da and a monoisotopic mass of 381.099243 Da .Chemical Reactions Analysis
The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds . The medicinal chemistry applications of these compounds are often limited due to the lack of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, an index of refraction of 1.713, and a molar refractivity of 103.1±0.5 cm3 . It has 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .Applications De Recherche Scientifique
Synthesis and Methodological Advances
- The synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates and their N-regioisomeric analogs through reactions involving DCC coupling and azide coupling methods demonstrates the versatility of triazoloquinoxaline moieties in constructing amino acid derivatives. This research highlights the methodological advancements in generating complex molecular structures with potential biological activities (Fathalla, 2015).
- A diversified synthesis of 2-(4-oxo[1,2,3]triazolo[1,5-a]quinoxalin-5(4H)-yl)acetamide derivatives via Ugi four-component reaction and copper-catalyzed tandem reactions showcases a method providing rapid access to structurally varied and complex fused tricyclic scaffolds. This study is crucial for the development of new molecules with enhanced pharmacological properties (An et al., 2017).
Potential Pharmacological Activities
- The synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid as novel selective AMPA receptor antagonists explore the structure-activity relationships of TQX derivatives. This research contributes to the understanding of how triazoloquinoxaline derivatives interact with AMPA receptors, pointing towards the development of new therapeutic agents (Catarzi et al., 2004).
- Studies on 1,2,4-Triazolo[1,5-a]quinoxaline as a versatile tool for designing selective human A3 adenosine receptor antagonists indicate that certain derivatives can be potent and selective antagonists. This highlights the potential of triazoloquinoxaline derivatives in the development of targeted therapies for conditions mediated by the human A3 adenosine receptor (Catarzi et al., 2005).
Mécanisme D'action
Target of Action
The primary target of the compound “2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the process of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects the cell replication pathway . By intercalating into the DNA, the compound disrupts the normal replication process. This disruption can lead to errors in the replication process, triggering cell death or apoptosis . This is particularly effective against cancer cells, which are characterized by rapid and uncontrolled cell division .
Pharmacokinetics
The compound’s potent dna intercalation activity suggests it may have good cellular uptake
Result of Action
The result of the compound’s action is the inhibition of cell replication, leading to cell death . This is particularly effective against cancer cells, which rely on rapid and uncontrolled cell division for their growth . The compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Orientations Futures
The triazoloquinoxaline scaffold is considered a versatile moiety for the design and synthesis of novel biologically relevant compounds . Future research could focus on the development of versatile and potentially ecofriendly synthetic protocols . Further optimization of the compound for its activity on different bacterial species and fungal strains could also be a future direction .
Propriétés
IUPAC Name |
2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-16-21-22-18-19(26)23(14-10-6-7-11-15(14)24(16)18)12-17(25)20-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYVATKRVCSAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-((E)-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazono)methyl)phenol](/img/structure/B2392063.png)
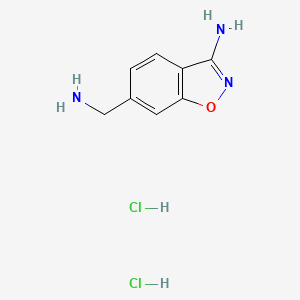
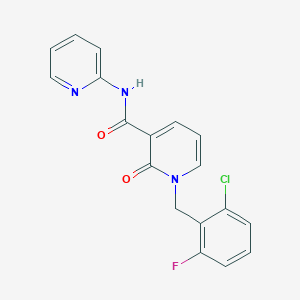
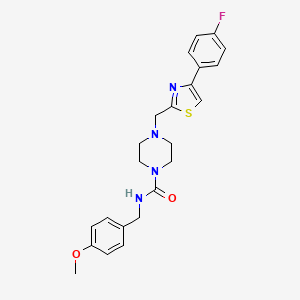
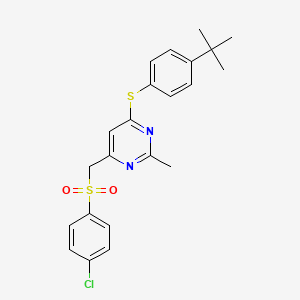
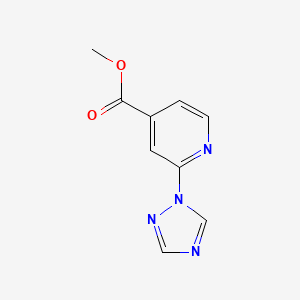

![N-(2-Cyano-3-methylbutan-2-yl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2392075.png)
![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)
![3-[N-methyl-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]anilino]propanenitrile](/img/structure/B2392078.png)

![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)
